Dibutyl 7-ethyloctadecanedioate
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Overview
Description
Dibutyl 7-ethyloctadecanedioate is a chemical compound known for its unique structure and properties It is an ester derived from 7-ethyloctadecanedioic acid and butanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 7-ethyloctadecanedioate typically involves the esterification of 7-ethyloctadecanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-ethyloctadecanedioic acid+2 butanol→dibutyl 7-ethyloctadecanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 7-ethyloctadecanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dibutyl 7-ethyloctadecanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of various consumer products, including cosmetics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dibutyl 7-ethyloctadecanedioate involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. In biological systems, it may interact with hormone receptors and enzymes, potentially disrupting normal hormonal functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different structural features.
Diethyl phthalate: Similar in function but with different ester groups.
Di-2-ethylhexyl phthalate: Widely used plasticizer with a different alkyl chain length.
Uniqueness
Dibutyl 7-ethyloctadecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain length compared to other phthalates may result in different interactions with polymers and biological systems, making it a valuable compound for specialized applications.
Properties
CAS No. |
112396-38-0 |
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Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
dibutyl 7-ethyloctadecanedioate |
InChI |
InChI=1S/C28H54O4/c1-4-7-24-31-27(29)22-18-14-12-10-9-11-13-16-20-26(6-3)21-17-15-19-23-28(30)32-25-8-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
RMPUPAZTNDNNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCCCC(CC)CCCCCC(=O)OCCCC |
Origin of Product |
United States |
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